

Application Notes: High-Purity RNA Isolation via Cesium Chloride Ultracentrifugation

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Compound of Interest

Compound Name: Cesium Chloride

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Introduction

The isolation of high-quality, intact RNA is a critical prerequisite for a multitude of applications in molecular biology, including gene expression analysis (e.g., Northern blotting, RT-qPCR, and RNA sequencing), cDNA library construction, and in vitro translation. The guanidinium thiocyanate-**cesium chloride** (GTC-CsCl) ultracentrifugation method is a robust and reliable technique for obtaining highly purified total RNA, largely free from contaminants such as genomic DNA and proteins.[1][2][3] This method leverages the strong chaotropic properties of guanidinium thiocyanate to denature proteins, including potent ribonucleases (RNases), and a high-density **cesium chloride** (CsCl) cushion to separate RNA from other cellular components based on its buoyant density.[2][4]

Principle of the Method

The GTC-CsCl method for RNA isolation relies on several key principles. First, the sample is homogenized in a solution containing a high concentration of guanidinium thiocyanate. This powerful chaotropic agent disrupts cellular structures and denatures proteins by disrupting hydrogen bonds, effectively inactivating endogenous RNases that would otherwise rapidly degrade RNA.[2][3]

Following homogenization, the cell lysate is layered onto a dense solution of **cesium chloride** (typically 5.7 M).[2][5] During ultracentrifugation at high speeds, a density gradient is formed.[4] Macromolecules migrate through this gradient until they reach a point where their buoyant density equals that of the surrounding CsCl solution, a process known as isopycnic

centrifugation.[4][6] RNA, being denser than DNA and proteins, pellets at the bottom of the tube, while DNA and proteins remain at the interface between the lysate and the CsCl cushion. [2][5] This differential sedimentation allows for the effective separation and subsequent isolation of high-purity RNA.

Applications

The high purity of RNA isolated using CsCl ultracentrifugation makes it suitable for a wide range of downstream applications, particularly those sensitive to DNA contamination:

- Gene Expression Analysis: Northern blotting, quantitative real-time PCR (RT-qPCR), and microarray analysis.[5]
- Transcriptome Analysis: RNA sequencing (RNA-Seq) for comprehensive gene expression profiling.
- cDNA Library Construction: Creation of high-quality cDNA libraries for gene cloning and expression studies.
- In Vitro Translation: Synthesis of proteins in a cell-free system using the isolated RNA as a template.[7]
- Virus Research: Isolation of viral RNA from infected cells for studying viral replication and pathogenesis.[5]

Advantages and Disadvantages

While the GTC-CsCl method is considered a gold standard for RNA purity, it is important to consider its advantages and limitations:

Advantages	Disadvantages
High Purity: Yields RNA with minimal DNA and protein contamination.[1][6]	Time-Consuming: Requires long ultracentrifugation times, often overnight.[1][3]
Intact RNA: The strong denaturing conditions effectively inhibit RNase activity, preserving RNA integrity.[2][5]	Requires Specialized Equipment: An ultracentrifuge and appropriate rotors are necessary.[1][8]
Scalability: The protocol can be adapted for both small and large-scale preparations.	Hazardous Materials: Involves the use of toxic chemicals like guanidinium thiocyanate and cesium chloride.
Versatility: Applicable to a wide variety of cell and tissue types.[6]	Lower Throughput: Not ideal for processing a large number of samples simultaneously compared to column-based kits.

Experimental Protocols

This section provides a detailed protocol for the isolation of total RNA from cultured cells using the guanidinium thiocyanate-**cesium chloride** ultracentrifugation method.

Materials and Reagents

- Lysis Buffer (GTC Buffer): 4 M Guanidinium thiocyanate, 25 mM Sodium citrate (pH 7.0), 0.5% (w/v) N-lauroylsarcosine (Sarkosyl), 0.1 M 2-mercaptoethanol (add fresh before use).
- **Cesium Chloride** Solution: 5.7 M CsCl in 25 mM Sodium acetate (pH 5.0).
- Phosphate-Buffered Saline (PBS): pH 7.4.
- DEPC-treated Water: Diethylpyrocarbonate-treated water for RNase-free work.
- Ethanol: 100% and 75% (prepared with DEPC-treated water).
- 3 M Sodium Acetate: pH 5.2 (prepared with DEPC-treated water).
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1): For optional further purification.

- Chloroform:Isoamyl Alcohol (24:1): For optional further purification.

Equipment

- Ultracentrifuge with a swinging bucket or fixed-angle rotor.
- Ultracentrifuge tubes (e.g., polyallomer).
- Homogenizer or syringe with needles of decreasing gauge.
- Refrigerated centrifuge.
- Spectrophotometer.

Protocol Steps

- Cell Harvesting and Lysis:
 - Wash cultured cells twice with ice-cold PBS.[\[5\]](#)
 - Lyse the cells by adding GTC buffer directly to the culture dish or cell pellet (e.g., 1.5 mL per 10^7 cells).[\[5\]](#)
 - Ensure complete lysis by scraping the cells and collecting the lysate.
- Homogenization:
 - To reduce the viscosity of the lysate due to DNA, shear the DNA by passing the lysate several times through a syringe with a 20-gauge needle, followed by a 22-gauge needle.[\[5\]](#)
- Ultracentrifugation:
 - Prepare the ultracentrifuge tubes by adding the 5.7 M CsCl solution to fill approximately one-third of the tube's volume.[\[1\]](#)[\[5\]](#)
 - Carefully layer the cell lysate on top of the CsCl cushion.[\[5\]](#)

- Fill the tubes to the top with GTC buffer if necessary to prevent them from collapsing during centrifugation.
- Balance the tubes precisely.
- Centrifuge at high speed (e.g., 125,000 - 266,000 x g) for 12-22 hours at 20°C.[1][5] The exact speed and time will depend on the rotor used.
- RNA Pellet Recovery:
 - After centrifugation, a gelatinous RNA pellet will be visible at the bottom of the tube.[5] DNA will form a band at the interface of the GTC and CsCl layers.[5]
 - Carefully remove the supernatant by aspiration, being cautious not to disturb the RNA pellet.
 - Invert the tube to drain any remaining liquid.
 - Cut off the bottom of the tube containing the RNA pellet using a sterile razor blade.[8]
- RNA Resuspension and Precipitation:
 - Resuspend the RNA pellet in DEPC-treated water. Heating at 65°C for 10 minutes can aid in dissolution.[5]
 - Transfer the resuspended RNA to a new microcentrifuge tube.
 - Precipitate the RNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of 100% ethanol.[5]
 - Incubate at -20°C overnight or at -80°C for at least 30 minutes.[5]
- Washing and Final Resuspension:
 - Pellet the RNA by centrifugation at high speed in a microcentrifuge for 20-30 minutes at 4°C.
 - Carefully discard the supernatant.

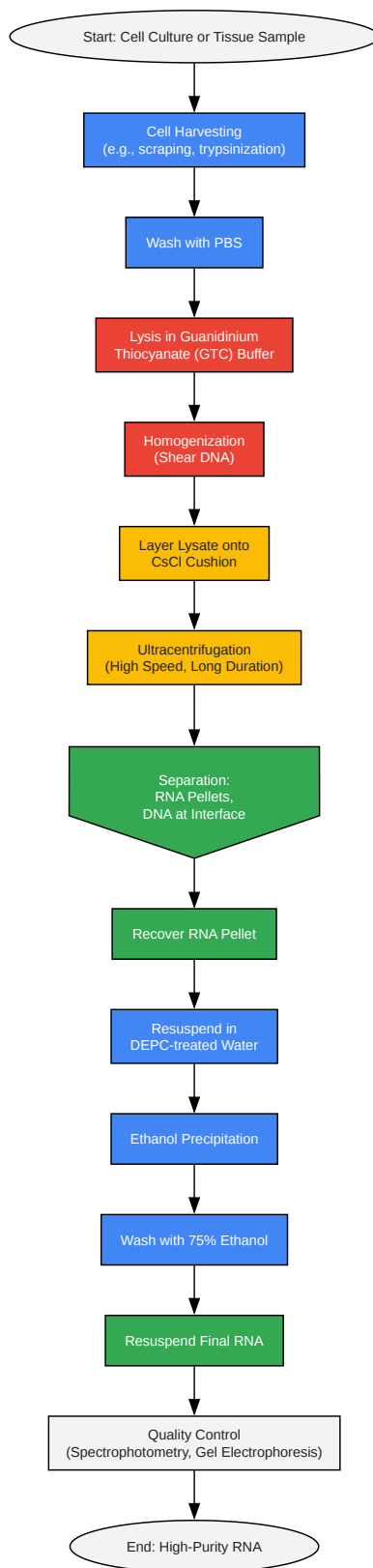
- Wash the RNA pellet with 75% ethanol to remove residual salts.
- Air-dry the pellet briefly and resuspend it in an appropriate volume of DEPC-treated water.
- Quantification and Quality Assessment:
 - Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of highly pure RNA.
 - Assess the integrity of the RNA by running an aliquot on a denaturing agarose gel. Two distinct bands corresponding to the 28S and 18S ribosomal RNA subunits should be visible for eukaryotic samples.[\[5\]](#)

Quantitative Data Summary

The following table summarizes typical quantitative parameters for CsCl ultracentrifugation for RNA isolation based on various protocols.

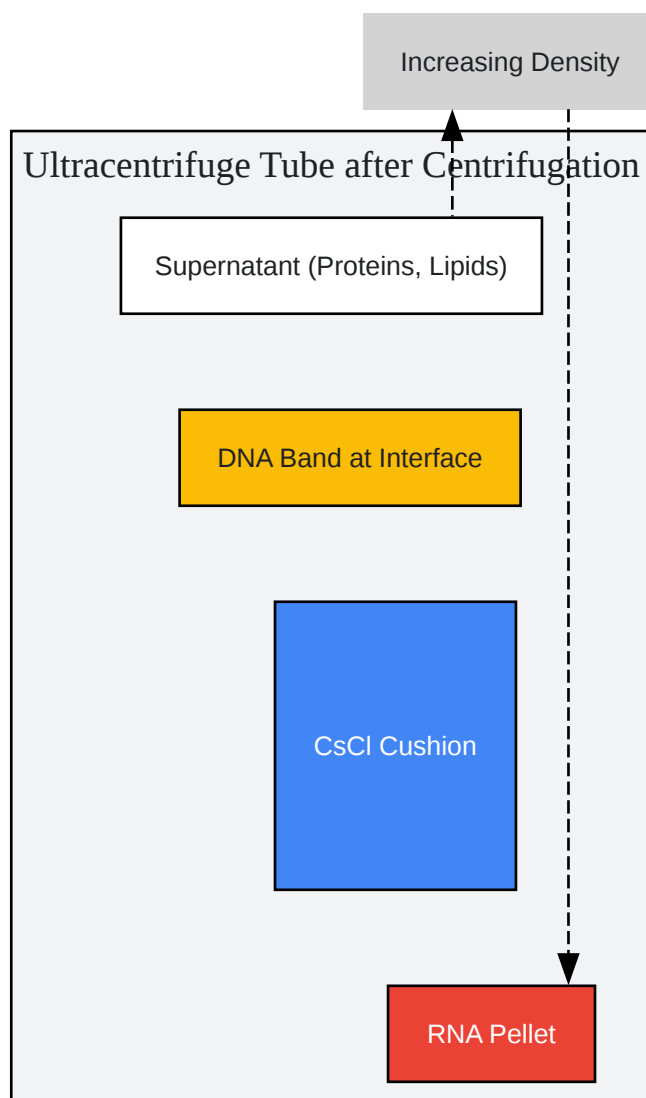
Parameter	Value	Source
Guanidinium Thiocyanate Concentration	4 M - 4.5 M	[1] [9] [10]
Cesium Chloride Cushion Concentration	5.7 M	[1] [2] [5]
Centrifugation Speed	125,000 - 266,000 x g	[1] [5]
Centrifugation Time	4.5 - 22 hours	[1] [5]
Centrifugation Temperature	20°C	[1] [5]
Sample to CsCl Cushion Volume Ratio	~2:1 to 3:1	[1] [8]

Visualizations



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Caption: Workflow for RNA isolation using CsCl ultracentrifugation.



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Caption: Separation of macromolecules in a CsCl gradient.

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